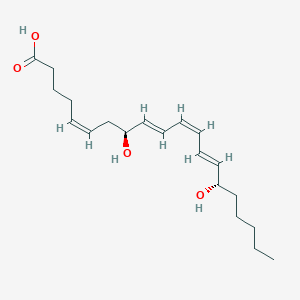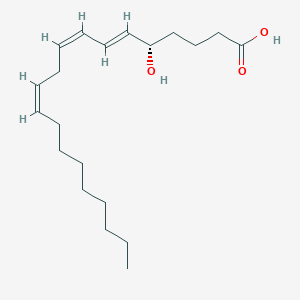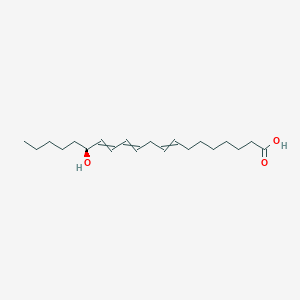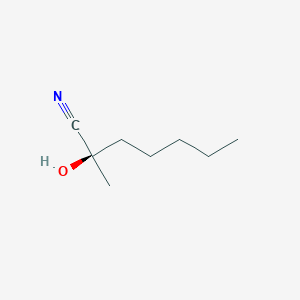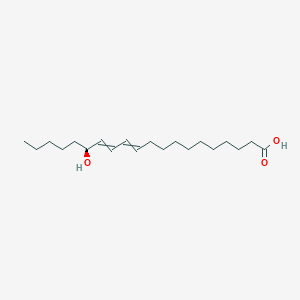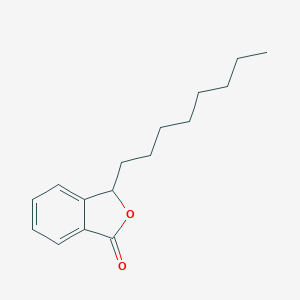
3-Octylphthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NY-008 is a small molecule compound initially developed by Kao Corporation. It has been studied for its vasodilating effects, particularly in cardiovascular diseases. The compound has shown potential in relaxing vascular smooth muscles, making it a candidate for treating conditions like hypertension and myocardial ischemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NY-008 involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the Core Structure: The core structure of NY-008 is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s biological activity.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of NY-008 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring consistent quality and yield.
Continuous Flow Chemistry: For more efficient production, continuous flow chemistry techniques are employed, allowing for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
NY-008 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
NY-008 has been extensively studied for its applications in various fields:
Chemistry: In chemistry, NY-008 serves as a model compound for studying vasodilating agents and their mechanisms.
Biology: The compound is used in biological studies to understand its effects on vascular smooth muscles and its potential in treating cardiovascular diseases.
Medicine: NY-008 has shown promise in preclinical studies for treating hypertension and myocardial ischemia.
Industry: In the pharmaceutical industry, NY-008 is being explored for its potential as a therapeutic agent in cardiovascular diseases.
Mecanismo De Acción
NY-008 exerts its effects by targeting vascular smooth muscle cells. The compound works by:
Calcium Channel Blockade: NY-008 inhibits calcium influx into smooth muscle cells, leading to muscle relaxation and vasodilation.
Reduction of Calcium Sensitivity: The compound decreases the sensitivity of contractile elements to calcium, further promoting relaxation.
Comparación Con Compuestos Similares
NY-008 is compared with other vasodilating agents like verapamil:
Verapamil: Both NY-008 and verapamil are calcium channel blockers, but NY-008 has shown a unique ability to decrease calcium sensitivity in addition to blocking calcium influx.
Nifedipine: Unlike nifedipine, which primarily acts on arterial smooth muscles, NY-008 has a broader spectrum of action, affecting both arterial and venous smooth muscles.
List of Similar Compounds
- Verapamil
- Nifedipine
- Diltiazem
NY-008 stands out due to its dual mechanism of action, making it a promising candidate for further research and development in cardiovascular therapeutics.
Propiedades
Número CAS |
137786-58-4 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-octyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |
Clave InChI |
MYGRPRSFUHJZPY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |
Sinónimos |
3-octylphthalide NY 008 NY-008 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


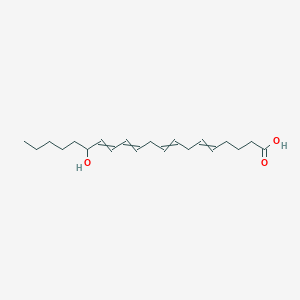

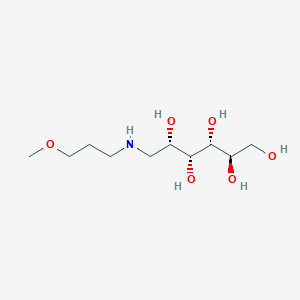
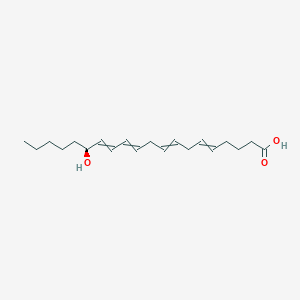
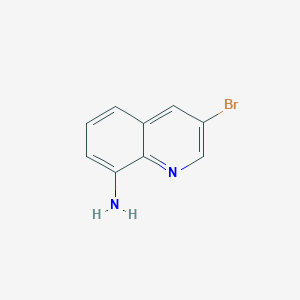
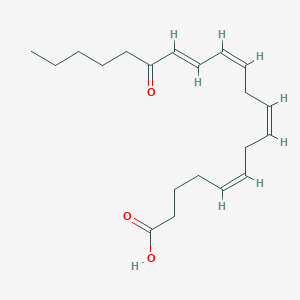
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)
![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B163593.png)
